molecular formula C11H5Cl2FN2O3 B8421987 2,3-Dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine

2,3-Dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine

Cat. No.: B8421987
M. Wt: 303.07 g/mol
InChI Key: PTQLQWNOVVWXAS-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C11H5Cl2FN2O3 and its molecular weight is 303.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H5Cl2FN2O3

Molecular Weight

303.07 g/mol

IUPAC Name

2,3-dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine

InChI

InChI=1S/C11H5Cl2FN2O3/c12-10-9(3-4-15-11(10)13)19-8-2-1-6(16(17)18)5-7(8)14/h1-5H

InChI Key

PTQLQWNOVVWXAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C(C(=NC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 2-L Chem-Glass reactor was added 2,3-dichloropyridinol (90 g, 0.55 mol), 3,4-difluoronitrobenzene (100 g, 0.63 mol), lithium carbonate (59.4 g, 0.80 mol) and dimethyl sulfoxide (360 mL). The mixture was heated to 115° C. for 21 hrs, until the reaction was deemed complete by HPLC analysis. The mixture was cooled to 25° C. and methanol (180 mL) was added, followed by water (960 mL). The mixture was neutralized by addition of conc. HCl (60 g) and the resulting slurry was stirred at 35° C. for 1 h. After cooling to 28° C., the slurry was filtered on a Buechner funnel and the filter cake was washed with water (four times 250 mL). The crude cake was then suspended in methanol (20 mL) and water (250 mL), and the resulting mixture was stirred for 20 min at 45° C. After cooling to 25° C., the slurry was filtered. The resulting cake washed with heptane (two times 75 mL) and dried under vacuum to yield 164.68 g (99%) of 2,3-dichloro-4-(2-fluoro-4-nitrophenoxy)pyridine as yellow solid.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3-dichloropyridinol
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
59.4 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
960 mL
Type
solvent
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

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